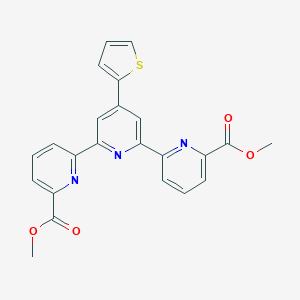
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate, also known as TTP or TTP-2, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TTP-2 is a terpyridine-based ligand that has been extensively studied for its ability to bind to metal ions and act as a catalyst in various chemical reactions.
Wirkmechanismus
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's mechanism of action involves its ability to bind to metal ions, particularly copper and iron, and act as a catalyst in various chemical reactions. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and ultimately, cell death. This compound-2 has also been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound-2's biochemical and physiological effects are primarily related to its ability to induce oxidative stress and disrupt cellular processes. The compound has been shown to induce DNA damage and inhibit the activity of enzymes involved in cancer cell growth and proliferation. This compound-2 has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have implications for other disease states.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 in lab experiments is its ability to bind to metal ions and act as a catalyst in various chemical reactions. The compound's cytotoxic activity against cancer cells also makes it a promising candidate for cancer treatment. However, one of the limitations of using this compound-2 in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are several future directions for research involving Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2. One area of interest is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of interest is the exploration of this compound-2's potential therapeutic applications in other disease states, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully understand this compound-2's mechanism of action and its potential side effects.
Synthesemethoden
The synthesis of Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 4-(2-thienyl)-2,2':6',2''-terpyridine, which is achieved by reacting 2-thiophenecarboxaldehyde with 2,2':6',2''-terpyridine in the presence of a base. The resulting product is then reacted with dimethyl malonate in the presence of a catalyst to yield this compound. The overall yield of the synthesis process is approximately 20%.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer treatment. The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. This compound-2's ability to induce apoptosis, or programmed cell death, in cancer cells has been attributed to its ability to bind to metal ions and disrupt cellular processes.
Eigenschaften
Molekularformel |
C23H17N3O4S |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
methyl 6-[6-(6-methoxycarbonylpyridin-2-yl)-4-thiophen-2-ylpyridin-2-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C23H17N3O4S/c1-29-22(27)17-8-3-6-15(24-17)19-12-14(21-10-5-11-31-21)13-20(26-19)16-7-4-9-18(25-16)23(28)30-2/h3-13H,1-2H3 |
InChI-Schlüssel |
IZJYKCDNWNVAOB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CS4 |
Kanonische SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Bromo-2-[3-(2,3-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288001.png)
![6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B288002.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288003.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(3-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288005.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288006.png)
![3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288007.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288008.png)
![5,7-dibromo-3-[2-(2,4-dimethoxyphenyl)vinyl]-1-phenylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288011.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288012.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288015.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)